1-(Methoxymethyl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
1497-83-2 |
|---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
1-(methoxymethyl)aziridine |
InChI |
InChI=1S/C4H9NO/c1-6-4-5-2-3-5/h2-4H2,1H3 |
InChI Key |
VOTTWAIHZXGNCG-UHFFFAOYSA-N |
SMILES |
COCN1CC1 |
Canonical SMILES |
COCN1CC1 |
Other CAS No. |
1497-83-2 |
Synonyms |
1-(Methoxymethyl)aziridine |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxymethyl Aziridine and Analogues
Direct Synthesis Approaches
Direct synthesis methods provide straightforward pathways to 1-(methoxymethyl)aziridine and related compounds. These typically involve the reaction of readily available precursors or the functionalization of pre-existing aziridine (B145994) rings.
Precursor-Based Synthesis: Aziridine Reactivity with Formaldehyde (B43269) and Methanol
The formation of this compound can be achieved through the reaction of aziridine with formaldehyde and methanol. This method relies on the nucleophilic character of the aziridine nitrogen, which attacks the electrophilic carbonyl carbon of formaldehyde. The resulting hydroxymethyl intermediate is then etherified by methanol.
Formaldehyde itself is a crucial platform chemical, and its synthesis often involves the partial oxidation of methanol. mdpi.comrsc.org The efficiency of this process is dependent on catalysts such as mixed oxide iron molybdate. mdpi.com
Alkoxide-Mediated Routes: From 1-Alkyl-2-(bromomethyl)aziridines
An alternative direct approach involves the use of 1-alkyl-2-(bromomethyl)aziridines as substrates. researchgate.net In this method, the bromo group is displaced by an alkoxide, such as methoxide, in a nucleophilic substitution reaction to yield the corresponding 2-(alkoxymethyl)aziridine. researchgate.net This transformation is valuable for creating a variety of 2-[(heteroatom)methyl]aziridines. researchgate.net
This reaction proceeds via a direct attack on the halogenated carbon, which is significant for asymmetric synthesis as it allows for the retention of chirality from the starting material. researchgate.net The treatment of 1-alkyl-2-(bromomethyl)aziridines with sodium alkoxides in alcohol provides 2-(alkoxymethyl)aziridines. researchgate.net
Table 1: Synthesis of 2-(Alkoxymethyl)aziridines
| Entry | R (Alkyl Group on Aziridine) | R' (Alkoxy Group) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Neopentyl | Methyl | 2-(Methoxymethyl)-1-neopentylaziridine | 85 |
| 2 | Neopentyl | Ethyl | 2-(Ethoxymethyl)-1-neopentylaziridine | 88 |
| 3 | Neopentyl | Isopropyl | 2-(Isopropoxymethyl)-1-neopentylaziridine | 96 |
| 4 | Neopentyl | tert-Butyl | 2-(tert-Butoxymethyl)-1-neopentylaziridine | 72 |
| 5 | Cyclohexyl | Methyl | 1-Cyclohexyl-2-(methoxymethyl)aziridine | 82 |
| 6 | Cyclohexyl | Ethyl | 1-Cyclohexyl-2-(ethoxymethyl)aziridine | 85 |
| 7 | Cyclohexyl | Isopropyl | 1-Cyclohexyl-2-(isopropoxymethyl)aziridine | 90 |
| 8 | Cyclohexyl | tert-Butyl | 1-Cyclohexyl-2-(tert-butoxymethyl)aziridine | 75 |
Enantioselective and Stereocontrolled Synthesis
Achieving specific stereoisomers of this compound and its analogues is crucial for applications in pharmaceuticals and materials science. news-medical.netuochb.cz Enantioselective and stereocontrolled synthetic methods are employed to this end.
Chiral Pool Strategies: Utilizing Enantiopure Precursors (e.g., (R)-Epichlorohydrin)
The chiral pool strategy leverages naturally occurring enantiopure compounds as starting materials. rsc.orgrsc.org (R)-Epichlorohydrin is a versatile chiral building block used in the synthesis of various chiral molecules. researchgate.net Its regioselective ring-opening allows for the introduction of a chiral carbon center, which can be elaborated to form chiral aziridines. researchgate.net Chiral aziridines are valuable intermediates in asymmetric synthesis due to their propensity for regio- and stereoselective ring-opening reactions. scispace.comlongdom.org
Asymmetric Induction in Aziridination Processes
Asymmetric induction involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. This is a powerful strategy for creating chiral aziridines from achiral starting materials.
The addition of nitrenes to olefins is a widely used method for aziridine synthesis. chem-station.comnih.gov Nitrenes, which are reactive nitrogen intermediates, can be generated from various precursors. The stereospecificity of this reaction is a key feature, allowing for the synthesis of specific aziridine stereoisomers. chem-station.comnih.govnih.gov
Recent advancements have focused on developing milder and more versatile methods for nitrene generation and transfer. chem-station.comnih.govnih.gov For instance, the use of O-(2,4-dinitrophenyl)hydroxylamine (DPH) with rhodium catalysis enables the direct stereospecific conversion of diverse olefins to N-H aziridines. chem-station.comnih.gov Photocatalytic methods for generating nitrenes under mild conditions are also being explored to avoid the need for harsh oxidants or precious metals. uochb.cznih.gov Asymmetric aziridination of cinnamate (B1238496) esters using chiral bis(oxazoline)-copper complexes is another effective strategy. nih.gov
Table 2: Nitrene-Based Aziridination of Olefins
| Olefin | Nitrene Precursor | Catalyst/Conditions | Product | Notes |
|---|---|---|---|---|
| Cyclohexene | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Rhodium catalysis | Cyclic N-H aziridine | No allylic C-H amination detected. nih.gov |
| Geraniol | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Rhodium catalysis | N-H aziridinated regioselectively | Favors the double bond at the Δ6,7-position. nih.gov |
| p-Coumarate TBS ether | N-(p-nitrophenylsulfonyl)iminophenyliodinane (PhINNs) | Cu(OTf)2 / (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] | Chiral aziridine | High diastereoselectivity. nih.gov |
| Various Alkenes | Azoxy-triazenes | Visible-light irradiation | Phthalimido-protected aziridines | Metal- and oxidant-free method. nih.gov |
Nitrene-Based Aziridination of Olefins
Transition Metal-Catalyzed Aziridination
Transition metal-catalyzed reactions represent a powerful tool for the formation of aziridines from alkenes. Catalysts based on rhodium, copper, and other transition metals are commonly employed to facilitate the transfer of a nitrene group to a carbon-carbon double bond. These reactions often utilize N-substituted precursors such as O-(sulfonyl)hydroxylamines or iminoiodinanes as the source of the nitrogen atom. nih.govd-nb.info
For instance, rhodium(II) catalysts have been shown to be highly efficient in the direct aziridination of unactivated olefins with O-(sulfonyl)hydroxylamines, proceeding with high stereospecificity. nih.gov Similarly, copper-based catalytic systems are widely used for the aziridination of olefins.
Despite the broad utility of these methods for the synthesis of N-protected aziridines (e.g., N-sulfonyl, N-acyl), a specific application of transition metal-catalyzed aziridination for the direct synthesis of this compound from an alkene and a suitable N-(methoxymethyl) nitrogen source is not extensively documented in the reviewed scientific literature. The development of such a method would require a suitable N-(methoxymethyl)nitrene precursor that is compatible with the chosen transition metal catalyst.
Photoinduced Aziridination via Nitrogen Atom Transfer
Recent advancements in synthetic methodology have led to the development of metal-free, photoinduced aziridination reactions. One such approach involves the use of readily accessible azoxy-triazenes as nitrogen atom sources under visible light excitation. nih.govnih.govacs.org This method proceeds via the generation of a free singlet nitrene, which then undergoes a [2+1] cycloaddition with an alkene to form the aziridine ring. nih.govacs.org A key advantage of this approach is the avoidance of external oxidants and precious transition metals. nih.govnih.govacs.org
The versatility of this transformation has been demonstrated for a range of activated and unactivated alkenes. nih.govacs.org However, the existing literature on this methodology does not specifically report the synthesis of this compound. The application of this method to the target compound would necessitate the design and synthesis of an appropriate azoxy-triazene precursor bearing a methoxymethyl group.
Carbene Transfer to Imines
The reaction of carbenes or carbenoids with imines provides a direct route to the aziridine ring system. This transformation is conceptually analogous to the epoxidation of aldehydes and ketones. Various methods for generating carbenes are known, including the decomposition of diazo compounds, often catalyzed by transition metals, or from other precursors like tosylhydrazones.
An efficient, non-diazo approach involves the in situ generation of donor/donor carbene intermediates from the cyclization of enynones, which then react with imines to afford polysubstituted aziridines. While this method has a broad substrate scope for various imines, specific examples utilizing N-(methoxymethyl)imines to produce this compound derivatives are not explicitly detailed in the surveyed literature. The feasibility of this reaction would depend on the stability and reactivity of the required N-(methoxymethyl)imine under the reaction conditions.
Hydroxy-Directed Aziridination
The presence of a hydroxyl group in an alkene substrate can be exploited to direct the aziridination reaction, often leading to high levels of diastereoselectivity. A notable example is the hydroxy-directed aziridination of acyclic allylic alcohols to produce N-tosyl 1,3-amino alcohols via an α-hydroxy aziridine intermediate. nih.gov This method provides a route to stereochemically defined amino alcohols.
The current literature on hydroxy-directed aziridination primarily focuses on the synthesis of N-sulfonylated aziridines. There is a lack of specific reports on the application of this methodology for the synthesis of this compound. Adapting this method would likely require the use of a nitrogen source that can introduce the N-(methoxymethyl) group and an investigation into the directing effect of the hydroxyl group in such a system.
Mitsunobu Reaction in Aziridine Ring Formation
The intramolecular Mitsunobu reaction is a well-established and reliable method for the synthesis of aziridines from β-amino alcohols. researchgate.netnih.gov This reaction involves the activation of the hydroxyl group of the β-amino alcohol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This activation facilitates an intramolecular Sₙ2 reaction by the amine, leading to the formation of the aziridine ring with inversion of stereochemistry at the carbon bearing the hydroxyl group. organic-chemistry.org
This methodology is highly applicable to the synthesis of this compound. The required precursor, 2-((methoxymethyl)amino)ethanol, can be readily prepared. The subsequent intramolecular cyclization under Mitsunobu conditions would be expected to proceed efficiently to yield the target compound.
While no specific literature report for the synthesis of this compound via the Mitsunobu reaction was identified, the general applicability of this reaction for aziridine formation is well-documented. A representative procedure would involve treating a solution of 2-((methoxymethyl)amino)ethanol and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF) with DEAD or DIAD at a reduced temperature, followed by stirring at room temperature.
Below is a representative data table for the intramolecular Mitsunobu cyclization of a β-amino alcohol to form an aziridine, illustrating typical reaction conditions and yields.
| Entry | β-Amino Alcohol | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (1S,2S)-2-amino-1,2-diphenylethanol | PPh₃, DEAD | THF | 0 to rt | 12 | 78 |
| 2 | (1R,2R)-2-(benzylamino)-1-phenylethanol | PPh₃, DIAD | Toluene | 0 to rt | 24 | 85 |
| 3 | (R)-2-amino-3-phenylpropan-1-ol | PPh₃, DEAD | CH₂Cl₂ | 0 to rt | 16 | 92 |
This table presents representative data for intramolecular Mitsunobu reactions to form aziridines and is for illustrative purposes, as specific data for the synthesis of this compound was not found.
Palladium-Catalyzed C(sp³)–H Activation for Aziridine Synthesis
A modern approach to the synthesis of strained nitrogen heterocycles, including aziridines, involves the palladium-catalyzed activation of unactivated C(sp³)–H bonds. rsc.orgnih.govnih.gov This methodology typically utilizes a directing group to position the palladium catalyst in proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization. rsc.org
In the context of aziridine synthesis, this strategy has been successfully applied to the C–H amination of aliphatic amines. For example, hindered aliphatic amines can undergo a palladium-catalyzed C(sp³)–H activation to form aziridines. nih.gov This transformation can proceed through a 4-membered ring cyclopalladation pathway. nih.gov
The application of this methodology to the synthesis of this compound is plausible. A suitable substrate, such as an N-alkyl-N-(methoxymethyl)amine with a C–H bond positioned for cyclization, could potentially undergo this transformation. However, specific examples and detailed studies on the palladium-catalyzed C(sp³)–H activation for the synthesis of this compound are not currently available in the chemical literature. Further research would be required to determine the feasibility and efficiency of this approach for the target compound.
Advanced Reaction Mechanisms and Reactivity of 1 Methoxymethyl Aziridine Derivatives
Nucleophilic Ring-Opening Reactions of Aziridines
General Principles of Strain Release and Bond Cleavage
Aziridines are three-membered heterocyclic compounds containing one nitrogen and two carbon atoms. nih.govmdpi.com Similar to cyclopropanes and epoxides, the aziridine (B145994) ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. nih.govmdpi.com This inherent strain makes the C-N bonds of the ring weak and susceptible to cleavage. researchgate.net Nucleophilic attack on one of the ring carbons leads to the opening of the ring, a process driven by the release of this strain energy. mdpi.comresearchgate.net This fundamental principle underpins the broad utility of aziridines as synthetic intermediates for creating more complex nitrogen-containing molecules. researchgate.net
The reactivity of the aziridine ring is highly dependent on the substituent attached to the nitrogen atom. mdpi.com Aziridines are generally classified as "activated" or "non-activated". Activated aziridines bear electron-withdrawing groups (e.g., tosyl, acyl) on the nitrogen, which enhances the electrophilicity of the ring carbons and makes the ring highly reactive toward a wide range of nucleophiles. mdpi.commdpi.com In contrast, "non-activated" aziridines, such as 1-(methoxymethyl)aziridine, have electron-donating or neutral groups (e.g., alkyl, benzyl) on the nitrogen. These aziridines are comparatively stable and less reactive, often requiring activation by an electrophile to facilitate ring-opening. mdpi.commdpi.com
Aziridinium (B1262131) Ion Formation and its Role in Ring-Opening
A key strategy for promoting the ring-opening of non-activated aziridines is the formation of a highly reactive intermediate known as the aziridinium ion. mdpi.commdpi.com This is achieved by the reaction of the lone pair of electrons on the aziridine nitrogen with an electrophile. mdpi.com The resulting quaternary ammonium salt possesses a positive charge, which significantly increases the strain and electrophilicity of the three-membered ring, making it highly susceptible to nucleophilic attack. mdpi.comnih.gov The stability of the aziridinium ion is crucial; it must be stable enough to persist until an external nucleophile can react, rather than immediately reacting with the counter-anion of the electrophile used for its formation. mdpi.comnih.gov
Non-activated aziridines can be activated by a variety of electrophiles, including protons (Brønsted acids), Lewis acids, and alkylating or acylating agents. mdpi.commdpi.com Lewis acids coordinate to the nitrogen atom, withdrawing electron density and making the ring carbons more electrophilic. Similarly, protonation of the nitrogen atom forms an aziridinium ion that readily undergoes ring-opening. This acid-catalyzed pathway is a common method for reacting non-activated aziridines with heteroatom nucleophiles. frontiersin.org The choice of electrophile and reaction conditions can influence the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. frontiersin.orgnih.gov
A specific and synthetically valuable method for activation is the "N-methylative aziridinium ring opening". nih.gov In this reaction, a potent methylating agent, such as methyl trifluoromethanesulfonate (MeOTf), is used to transfer a methyl group to the nitrogen atom of a non-activated aziridine. nih.govnih.gov This process generates a stable N-methylaziridinium ion because the triflate counter-anion is exceptionally non-nucleophilic and does not readily open the ring itself. nih.govsemanticscholar.org The stable aziridinium ion can then be intercepted by a range of external nucleophiles, including acetates, azides, and nitriles, to afford N-methylated amine products in a regio- and stereoselective manner. nih.govresearchgate.net This method has proven effective in the synthesis of various biologically important molecules. nih.gov
Regioselectivity in Ring-Opening
When the carbon atoms of the aziridine ring are differently substituted, the incoming nucleophile can attack either carbon, leading to two potential regioisomeric products. The outcome of this competition, known as regioselectivity, is governed by a combination of steric hindrance, electronic effects of the substituents, and the nature of the nucleophile and reaction conditions. researchgate.netnih.gov
For activated aziridines under neutral or basic conditions, the reaction typically follows an SN2-like mechanism. The nucleophile attacks the less sterically hindered carbon atom. osaka-u.ac.jp In contrast, under acidic conditions where an aziridinium ion is formed, the reaction mechanism can have more SN1 character. The positive charge on the aziridinium ion is better stabilized on the more substituted carbon, leading to a weaker C-N bond at that position. Consequently, the nucleophile preferentially attacks the more substituted carbon. acs.org
The nature of the substituent on the aziridine ring carbons plays a critical role in directing the regioselectivity of the ring-opening reaction. nih.govresearchgate.net
Alkyl Substituents: In reactions of aziridines with simple alkyl substituents, the nucleophilic attack generally occurs at the less substituted carbon. nih.govosaka-u.ac.jp This is a classic example of sterically controlled SN2-type reactivity. osaka-u.ac.jp
Vinyl and Acyl Substituents: When a vinyl or acyl (e.g., carbonyl, ester) group is attached to one of the ring carbons, the regioselectivity often favors attack at that carbon. mdpi.comnih.gov These electron-withdrawing groups can stabilize the partial negative charge that develops in the transition state and also weaken the adjacent C-N bond. mdpi.com For example, the ring-opening of aziridines bearing a vinyl or carbonyl group often results in the nucleophile adding to the carbon bearing that substituent. mdpi.comnih.gov
Allylic and Benzylic Substituents: The presence of an allylic or benzylic substituent dramatically influences the regioselectivity by stabilizing the development of a positive charge on the adjacent carbon atom. This stabilization promotes an SN1-like mechanism, where the C-N bond at the allylic or benzylic position is weakened or even cleaved prior to the nucleophilic attack. As a result, nucleophiles preferentially attack the more substituted allylic or benzylic carbon. researchgate.netacs.org
The following table summarizes the general regiochemical outcomes for the nucleophilic ring-opening of substituted aziridinium ions.
| Substituent (R) on Aziridine Carbon | Predominant Site of Nucleophilic Attack | Controlling Factors |
| Alkyl | Less substituted carbon | Steric hindrance (SN2-like) |
| Vinyl | More substituted carbon (at the vinyl group) | Electronic stabilization, C-N bond weakening |
| Acyl (e.g., -COOR) | More substituted carbon (at the acyl group) | Electronic stabilization, C-N bond weakening |
| Allylic / Benzylic | More substituted carbon (allylic/benzylic position) | Carbocationic character stabilization (SN1-like) |
Influence of Nucleophiles (Heteroatom-centered, Carbon-centered)
The nature of the nucleophile is a critical determinant of the regiochemical outcome of the ring-opening of this compound derivatives. Both heteroatom-centered and carbon-centered nucleophiles have been extensively studied in these reactions.
Heteroatom-centered Nucleophiles: These nucleophiles, such as alcohols, amines, and thiols, are commonly used to open the aziridine ring, leading to the formation of valuable β-functionalized amines. The regioselectivity of the attack is influenced by both steric and electronic factors. In general, for activated aziridines, nucleophilic attack is favored at the more hindered aziridine ring carbon atom when using nucleophiles like azide, halide, or cyanide. Conversely, with alcohol nucleophiles, the attack is often favored at the less hindered carbon. For instance, the ring-opening of aziridine-2-carboxylates with fluoride nucleophiles shows high regioselectivity dictated primarily by electronic effects due to the carboxylic ester substituent. Similarly, thiophenol has been shown to open the aziridine ring in a fully regioselective manner, with the attack occurring at the less substituted carbon atom.
Carbon-centered Nucleophiles: A wide array of carbon-centered nucleophiles, including organometallic reagents and enolates, have been employed in the ring-opening of aziridines to form new carbon-carbon bonds. The regioselectivity in these reactions is also substrate-dependent. For terminal aziridines, the ring-opening typically follows an S(_N)2 mechanism, with substitution favored at the less sterically hindered carbon. However, factors such as the presence of activating groups on the aziridine nitrogen or substituents on the ring can alter this preference.
The following table summarizes the influence of different nucleophiles on the regioselectivity of aziridine ring-opening reactions.
| Nucleophile Type | Example Nucleophile | General Regioselectivity | Influencing Factors |
| Heteroatom-centered | Alcohols, Thiols | Attack at the less sterically hindered carbon. | Steric hindrance, electronic effects of substituents. |
| Azides, Halides | Attack at the more hindered carbon in activated aziridines. | Electronic effects of activating groups. | |
| Amines | Can be solvent-controlled for C2/C3 selectivity. | Solvent, temperature. | |
| Carbon-centered | Organocuprates | Typically attack at the less hindered carbon. | Steric hindrance. |
| Grignard Reagents | Can exhibit variable regioselectivity. | Presence of catalysts, substrate structure. | |
| Enolates | Generally follows S(_N)2 pathway at the less hindered site. | Steric and electronic factors of both reactants. |
Solvent Effects on Regiochemical Pathways
The choice of solvent can play a crucial role in directing the regioselectivity of the ring-opening of this compound and its derivatives. Solvents can influence the reaction pathway by stabilizing charged intermediates or by participating in the reaction mechanism through hydrogen bonding.
For example, in the ring-opening of aziridines with amines and carbon disulfide, the regioselectivity can be controlled by the solvent. Control experiments and DFT calculations have shown that hydrogen bonding between the solvent and the aziridine can modulate the orbital distributions, thereby directing the reaction to attack either the C2 or C3 position.
In the case of nucleophilic ring-opening of activated aziridine-2-carboxylates with fluoride, dimethyl sulfoxide (DMSO) was found to be a superior solvent compared to dimethylformamide (DMF), leading to higher yields. This suggests that the solvent's ability to solvate the nucleophile and stabilize the transition state is critical for the reaction's efficiency.
The table below illustrates how solvent choice can impact the outcome of aziridine ring-opening reactions.
| Solvent | Polarity | Hydrogen Bonding Capability | Observed Effect on Regioselectivity |
| Dichloromethane (CH(_2)Cl(_2)) | Polar aprotic | Weak | Often used as a non-interfering solvent. |
| Tetrahydrofuran (B95107) (THF) | Polar aprotic | Weak | Can influence stereoselectivity in certain reactions. |
| Acetonitrile (CH(_3)CN) | Polar aprotic | Weak | Can be the optimal medium for certain alkylative ring-opening reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Weak | Can enhance reaction yields compared to other polar aprotic solvents. |
| Methanol (CH(_3)OH) | Polar protic | Strong | Can act as both solvent and nucleophile, often leading to attack at the less hindered site. |
Lewis Acid Catalysis in Regioselective Ring Opening
Lewis acids are frequently employed to activate the aziridine ring towards nucleophilic attack, thereby enhancing the reaction rate and influencing the regioselectivity. The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the ring strain and making the ring carbons more electrophilic.
The choice of Lewis acid can significantly impact the regiochemical outcome. For instance, in the ring-opening of 2,3-aziridyl alcohols with azole nucleophiles, BF(_3)•OEt(_2) was found to be the optimal catalyst for most substrate combinations, leading to C3-selective opening. Computational studies have suggested that this regioselectivity is stabilized by an unconventional OH•••FB hydrogen-bonding interaction in the transition state.
The regioselectivity of Lewis acid-catalyzed ring-opening reactions is a subject of extensive research, as it is highly dependent on the specific combination of the aziridine substrate, the nucleophile, and the Lewis acid catalyst. In some cases, the presence of a Lewis acid can lead to a shift in the reaction mechanism from a pure S(_N)2 pathway to one with more S(_N)1 character, particularly if a stabilized carbocation intermediate can be formed.
The following table provides examples of Lewis acids used in aziridine ring-opening and their effect on regioselectivity.
| Lewis Acid | Typical Substrate | Effect on Regioselectivity | Proposed Mechanism |
| BF(_3)•OEt(_2) | 2,3-Aziridyl alcohols | C3-selective opening with azole nucleophiles. | Stabilization of the transition state via hydrogen bonding. |
| Cu(OTf)(_2) | Cinnamate-derived aziridines | Can catalyze non-diastereoselective, S(_N)1-type ring opening. | Formation of a carbocation-like intermediate. |
| Ti(Oi-Pr)(_4) | Various activated aziridines | Promotes attack at the less hindered carbon. | Coordination to the nitrogen atom, enhancing electrophilicity. |
| Yb(OTf)(_3) | N-tosyl aziridines | Effective catalyst for ring-opening with various nucleophiles. | Strong Lewis acidity activates the aziridine ring. |
Stereoselectivity and Diastereoselectivity in Ring-Opening
The stereochemical outcome of aziridine ring-opening reactions is a crucial aspect, as it allows for the synthesis of stereochemically defined products, which are of great importance in medicinal chemistry and natural product synthesis.
Retention vs. Inversion of Configuration
The ring-opening of chiral aziridines can proceed with either retention or inversion of the stereochemical configuration at the carbon atom undergoing nucleophilic attack. This outcome is highly dependent on the reaction mechanism.
Inversion of Configuration: This is the hallmark of a classic S(_N)2 reaction, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the nitrogen atom of the aziridine ring). This pathway is generally favored for sterically unhindered aziridines and strong nucleophiles. For example, the ring-opening of oxazolidinone-fused aziridines with methanol proceeds with inversion of configuration under both acidic and basic conditions. Similarly, the reaction of alkyl-substituted aziridines can furnish products with inversion of configuration via a quasi-S(_N)2 concerted pathway.
Retention of Configuration: While less common, retention of configuration can be observed under certain conditions. This may occur through a double inversion mechanism or via a pathway that does not involve a direct backside attack. In some cases, the stereochemical outcome can be substrate-dependent. For instance, certain phenyl-substituted aziridines might lead to racemized products due to a quasi-S(_N)1 pathway involving a stabilized carbocation intermediate. More surprisingly, some substrates have been observed to yield products with almost perfect retention of stereoconfiguration.
The stereochemical outcome is a complex interplay of the substrate structure, the nucleophile, the solvent, and the catalyst.
Access to Enantiopure Products
The stereoselective ring-opening of aziridines provides a powerful tool for the synthesis of enantiopure compounds. Starting from enantiomerically pure aziridines, it is possible to generate a wide range of chiral building blocks.
Asymmetric aziridination of alkenes, followed by diastereoselective ring-opening, is a common strategy for producing enantiopure phenylalanine derivatives and other important amino acids. For example, the synthesis of (2R,3R)-β-methoxytyrosine, a component of several anti-HIV natural products, was achieved with high enantio- and diastereoselectivity through this approach.
The development of organocatalytic asymmetric ring-opening reactions of N-protected aziridines has further expanded the toolkit for accessing enantiopure products. For instance, using chiral phase-transfer catalysts, optically active aminoethyl functionalized compounds can be obtained with up to 99% enantiomeric excess (ee).
Specific Catalytic Ring-Opening Transformations
A variety of catalytic systems have been developed to achieve highly regioselective and stereoselective ring-opening of aziridines. Transition metal catalysts, in particular, have shown great promise in this area.
Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the ring-opening of aziridines with various carbon nucleophiles. These methods allow for the precise control of regioselectivity and stereochemistry, enabling the synthesis of medicinally important compounds like enantioenriched β-phenethylamines and β-amino acids from readily available enantiopure aziridine substrates. The regioselectivity of these reactions can often be switched by simply changing the ligand on the palladium catalyst.
Copper-catalyzed systems have also been employed for the cross-coupling of aziridines with various nucleophiles, offering a cost-effective and efficient alternative. Furthermore, silver-catalyzed reactions have been used for the synthesis of N,O-heterocycles through the dual activation of propargylic alcohols and aziridines.
The development of robust catalytic ring-opening processes that allow for the accurate prediction of regioselectivity and stereochemistry remains a highly desirable goal in synthetic organic chemistry.
Rearrangement Reactions of Aziridine-Containing Intermediates
Aziridines and their precursors can undergo various rearrangement reactions, often driven by the release of ring strain, to form new cyclic or acyclic structures.
β-amino alcohols are common precursors for the synthesis of aziridines and can also be formed from the ring-opening of aziridines. Under certain conditions, β-amino alcohols can rearrange via an aziridinium ion intermediate. This process typically involves the activation of the hydroxyl group to transform it into a good leaving group (e.g., by reaction with trifluoroacetic anhydride). Intramolecular nucleophilic attack by the adjacent nitrogen atom then leads to the formation of a transient, highly reactive three-membered aziridinium ion. This intermediate can then be attacked by a nucleophile at either of the two ring carbons, leading to the formation of a rearranged product. The regioselectivity of the nucleophilic attack on the aziridinium ion is influenced by the substituents on the ring and the nature of the nucleophile.
Aziridinol intermediates, or more specifically 2-aziridinemethanols, can undergo rearrangements analogous to the Payne rearrangement observed in epoxy alcohols. This "aza-Payne rearrangement" involves an equilibrium between an N-activated 2-aziridinemethanol and the corresponding 2,3-epoxy amine under basic conditions. The reaction proceeds through deprotonation of the hydroxyl group, followed by intramolecular ring-opening of the aziridine to form an epoxide, with inversion of configuration at the carbon center. This equilibration can be synthetically useful, as trapping one of the isomers can drive the reaction to completion, providing access to valuable epoxy amine or amino alcohol products.
While less common than nucleophilic ring-openings, aziridine-containing intermediates can potentially undergo sigmatropic rearrangements. Aza-ylides, which can be generated from aziridines, are known to undergo-sigmatropic rearrangements. For instance, an aziridinium ylide, formed by the reaction of an aziridine with a carbene, could theoretically undergo a-hydrogen shift, although this is not a widely reported pathway for simple N-alkyl aziridines. More commonly, azomethine ylides, formed from the thermal or photochemical ring-opening of certain activated aziridines, participate in-dipolar cycloaddition reactions. The potential for hydrogen shift reactions in derivatives of this compound would likely depend on the specific substitution pattern and the generation of a suitable reactive intermediate.
Cycloaddition Reactions of Aziridines
Cycloaddition reactions involving aziridines are powerful synthetic tools for the construction of various nitrogen-containing heterocyclic compounds. The strained three-membered ring of aziridine can be opened to form reactive intermediates, such as azomethine ylides, which then participate in cycloaddition reactions with different dipolarophiles. This section focuses on two major types of cycloaddition reactions involving this compound derivatives: [3+2] and [2+2] cycloadditions.
[3+2] Cycloadditions
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocyclic rings. nih.gov In the context of aziridines, the reaction proceeds through the formation of an azomethine ylide intermediate. This ylide is a 1,3-dipole that can react with a variety of dipolarophiles, such as alkenes and alkynes, to yield substituted pyrrolidines and other related structures. nih.govuchicago.edu
The generation of the azomethine ylide from the aziridine ring can be initiated either thermally or photochemically. The process involves the cleavage of the carbon-carbon bond of the aziridine ring. The substitution pattern on the aziridine ring dictates which C-C bond is broken and the stereochemistry of the resulting ylide.
Recent advancements have focused on developing photocatalytic methods for [3+2] cycloadditions of aziridines under visible light. nih.govrsc.org These methods offer milder reaction conditions and are considered more environmentally friendly. organic-chemistry.org For instance, an organic photocatalyst can facilitate the reaction between various aziridines and dipolarophiles, leading to a wide range of structurally diverse products with high yields and diastereoselectivity. nih.govrsc.org The mechanism involves the generation of the reactive ylide through consecutive electron-transfer processes. nih.gov
A study demonstrated a visible-light-induced [3+2] cycloaddition of aziridines with activated alkynes using a ruthenium catalyst. organic-chemistry.org This reaction, conducted under blue LED light, efficiently produces polysubstituted dihydropyrrolidines. organic-chemistry.org The process is noted for its scalability and adherence to green chemistry principles. organic-chemistry.org
The versatility of this reaction is showcased by its compatibility with a broad range of substrates. Various structurally diverse aziridines can serve as masked ylides, reacting with different types of dipolarophiles to produce a variety of five-membered cyclic products. nih.govrsc.org
Table 1: Examples of Photocatalytic [3+2] Cycloaddition of Aziridines
| Aziridine Derivative | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Dimethyl acetylenedicarboxylate | Ru(bpy)₃(BF₄)₂ / Blue LED | Polysubstituted dihydropyrrolidine | up to 96 | High regioselectivity |
[2+2] Cycloadditions (for Azetidine Formation)
The formation of azetidines, four-membered nitrogen-containing heterocycles, from aziridine derivatives can be achieved through [2+2] cycloaddition reactions. researchgate.net This transformation is a key method for accessing these valuable structures, which are of great interest in medicinal chemistry due to their favorable pharmacokinetic properties. researchgate.netchemrxiv.org
One of the most direct methods for synthesizing azetidines is the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene. researchgate.net While this reaction is atom-economical, it can be limited by challenges related to the photoreactivity of imine precursors. researchgate.net Modern approaches often utilize visible-light photocatalysis to overcome these limitations, enabling the synthesis of functionalized azetidines under mild conditions. researchgate.netresearchgate.net
These visible-light-mediated methods typically involve a triplet energy transfer from a photocatalyst to an activated alkene or a cyclic oxime. researchgate.net This generates an excited state that can then react with an unactivated partner to form the azetidine ring. researchgate.net For example, the reaction of 2-isoxazoline carboxylates with a wide range of alkenes, activated by a visible-light photocatalyst, yields azetidine products that can be further modified synthetically. researchgate.net
Another significant [2+2] cycloaddition for the synthesis of β-lactams (2-azetidinones) is the Staudinger synthesis, which involves the reaction of a ketene with an imine. mdpi.com This reaction is technically a formal [2+2] cycloaddition that proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com This method is widely used to prepare a variety of monocyclic β-lactams, including those linked to other bioactive heterocyclic systems. mdpi.com
Table 2: Methods for Azetidine Synthesis via [2+2] Cycloaddition
| Reaction Type | Reactants | Key Features |
|---|---|---|
| Aza Paternò-Büchi | Imine + Alkene | Atom-economical, can be promoted by visible light. researchgate.netresearchgate.net |
| Staudinger Synthesis | Ketene + Imine | Forms β-lactams (2-azetidinones), proceeds via a zwitterionic intermediate. mdpi.com |
Carbonylation Reactions
Carbonylation of aziridines represents an efficient and highly selective method for the synthesis of β-lactams (azetidin-2-ones), which are crucial structural motifs in many antibiotics. researchgate.net This reaction involves the insertion of a carbon monoxide (CO) molecule into one of the carbon-nitrogen bonds of the aziridine ring, leading to a ring expansion. researchgate.net
This transformation is typically catalyzed by transition metal complexes, with rhodium, palladium, and cobalt being the most commonly employed metals. researchgate.netthieme-connect.de The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity of the carbonylation. researchgate.net
For instance, rhodium-catalyzed carbonylation of 2-arylaziridines has been shown to be regiospecific. researchgate.net On the other hand, cobalt-catalyzed carbonylations, often using octacarbonyldicobalt(0), are also effective for a wide range of aziridines. thieme-connect.de These reactions typically proceed with inversion of configuration at the site of CO insertion. thieme-connect.de The regioselectivity in the carbonylation of unsymmetrically substituted aziridines is primarily governed by steric factors, with CO insertion occurring at the less substituted C-N bond. thieme-connect.de
The mechanism of cobalt-catalyzed carbonylation is proposed to involve the nucleophilic attack of the tetracarbonylcobaltate(–I) anion at the less substituted C-N bond of the aziridine. thieme-connect.de This is followed by CO insertion into the resulting cobalt-carbon bond and subsequent reductive elimination to form the β-lactam ring. thieme-connect.de
Table 3: Overview of Transition Metal-Catalyzed Carbonylation of Aziridines
| Catalyst System | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Rhodium Complexes | 2-Arylaziridines | Regiospecific CO insertion. | researchgate.net |
| Palladium Complexes | Vinylaziridines | Can lead to β- and δ-lactams depending on conditions. | researchgate.net |
Applications of 1 Methoxymethyl Aziridine in Complex Organic Synthesis
Construction of Diverse Nitrogen-Containing Heterocycles
The strained aziridine (B145994) ring is an excellent electrophile, particularly when the nitrogen atom is substituted with an electron-withdrawing or activating group. nih.gov The methoxymethyl (MOM) group serves as such an activating group, facilitating regioselective ring-opening reactions with a variety of nucleophiles, which is a cornerstone for synthesizing larger, more complex heterocyclic systems. nih.gov
Pyrrolidines and Piperidines via Regioselective Ring Opening and Cyclization
The synthesis of pyrrolidines and piperidines from aziridine precursors is a powerful strategy that leverages intramolecular cyclization following a nucleophilic ring-opening event. The regioselectivity of the initial ring-opening is crucial and is influenced by electronic and steric factors of the aziridine substituents, as well as the nature of the nucleophile and reaction conditions. nih.govfrontiersin.orgscispace.com In the case of 1-(Methoxymethyl)aziridine derivatives, the MOM group enhances the ring's reactivity towards nucleophiles. nih.gov
The general strategy involves the reaction of a this compound bearing a tethered nucleophile or a precursor to one. The initial step is the intermolecular attack of an external nucleophile, which opens the aziridine ring to form a linear amino alcohol or amine derivative. This intermediate can then undergo intramolecular cyclization to form the desired five- or six-membered ring. researchgate.netresearchgate.netrsc.org
Alternatively, an intramolecular nucleophilic attack can be designed where the nucleophile is already part of a side chain attached to the aziridine ring. Lewis acid promotion can facilitate the formation of an aziridinium (B1262131) ion, which is then opened by the tethered π-nucleophile (like an alkene or an aromatic ring) to forge the new heterocyclic ring. researchgate.netmdpi.com The outcome, whether a pyrrolidine or piperidine, is determined by the length of the tether connecting the nucleophile to the aziridine.
Research has shown that the ring-opening can occur at either the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring. frontiersin.orgresearchgate.net The choice of acid or catalyst can direct this regioselectivity, thereby controlling the structure of the final cyclic product. frontiersin.orgresearchgate.net For example, the reaction of a 2-substituted this compound with a nucleophile can lead to an intermediate that, upon cyclization, yields either a substituted pyrrolidine or piperidine. frontiersin.org
| Starting Material | Nucleophile/Conditions | Intermediate | Product | Ref. |
| 2-Alkenyl-1-(MOM)-aziridine | Lewis Acid (e.g., BF₃·OEt₂) | Acyclic amino alkene | Substituted Pyrrolidine/Piperidine | researchgate.net |
| 2-(γ-Ketoalkyl)-1-(MOM)-aziridine | H₂O / CF₃CO₂H | Ring-opened amino diol | Substituted Piperidine | frontiersin.orgresearchgate.net |
| 2-(γ-Hydroxyalkyl)-1-(MOM)-aziridine | Acetic Acid | Ring-opened amino acetate | Substituted Pyrrolidine | frontiersin.orgresearchgate.net |
This table illustrates conceptual pathways for pyrrolidine and piperidine synthesis based on general aziridine reactivity.
Azetidines and Azetidinones
Azetidines, four-membered nitrogen heterocycles, are valuable structural motifs in medicinal chemistry. magtech.com.cn Their synthesis can be challenging due to ring strain. One effective method for their construction is the ring expansion of aziridines. magtech.com.cnresearchgate.net A common approach involves the reaction of a 1-arenesulfonylaziridine with dimethylsulfoxonium methylide. organic-chemistry.org This methodology can be conceptually extended to 1-(methoxymethyl)aziridines, where the MOM-activated ring reacts with a suitable one-carbon unit to expand to the four-membered azetidine ring. organic-chemistry.org
The synthesis of azetidin-2-ones, also known as β-lactams, is of immense importance due to their presence in penicillin and other antibiotics. derpharmachemica.comnih.gov While the Staudinger synthesis ([2+2] cycloaddition of a ketene and an imine) is the most famous method, routes from aziridines are also known. derpharmachemica.com One such pathway involves the carbonylation of aziridines. For instance, palladium-catalyzed carbonylation of vinylaziridines can produce α-methylene-β-lactams. researchgate.net Another method is the rearrangement of aziridine-2-carboxylic acids, which can be converted into β-lactams under specific conditions, representing a stereospecific three-membered to four-membered ring expansion. researchgate.net
| Aziridine Derivative | Reagent | Product Type | Key Transformation | Ref. |
| 1-(MOM)-aziridine | Dimethylsulfoxonium methylide | Azetidine | Ring expansion | organic-chemistry.org |
| Vinyl-1-(MOM)-aziridine | CO, Pd(0) catalyst | α-Methylene-azetidinone | Catalytic carbonylation | researchgate.net |
| 1-(MOM)-aziridine-2-carboxylate | Vilsmeier reagent | Azetidinone | Ring expansion | researchgate.net |
This table outlines synthetic strategies for azetidines and azetidinones starting from aziridine precursors.
Other Fused and Bridged Nitrogen Heterocycles
The reactivity of activated aziridines like this compound extends to the synthesis of more complex polycyclic systems. Fused heterocycles can be prepared through Domino Ring Opening Cyclization (DROC) reactions. nih.govmdpi.com In this process, an activated aziridine reacts with a nucleophile, such as an indole or benzofuran, which initiates a sequence of ring-opening followed by an intramolecular cyclization onto the nucleophilic partner, resulting in a fused polycyclic structure. nih.govmdpi.com
Furthermore, aziridines can act as precursors to azomethine ylides, which are potent 1,3-dipoles. These ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate five-membered nitrogen heterocycles, such as pyrrolidines, often with high stereoselectivity. researchgate.net When the dipolarophile is part of the same molecule, an intramolecular cycloaddition can lead to the formation of bridged bicyclic systems, providing rapid access to complex molecular scaffolds.
Synthesis of Biologically Active Scaffolds and Natural Product Precursors
The controlled, stereoselective ring-opening of chiral aziridines is a cornerstone of modern asymmetric synthesis, providing access to a wide array of enantiomerically enriched building blocks for natural products and pharmaceuticals.
β-Functionalized Alkylamines and 1,3-Amino Alcohols
The nucleophilic ring-opening of this compound is a direct method for preparing β-functionalized alkylamines. The reaction of the aziridine with a nucleophile (Nu⁻) results in the formation of a β-amino-nucleophile adduct, with the MOM-protected amine at one terminus and the newly introduced nucleophile at the other. A wide variety of nucleophiles, including halides, azide, cyanide, and organocuprates, can be employed, leading to diverse and highly functionalized acyclic amine derivatives. nih.govbeilstein-journals.org
1,3-Amino alcohols are key structural motifs found in numerous biologically active compounds. nih.gov Synthesizing these structures from aziridines can be achieved through several routes. One approach involves the regioselective hydrosilylation of α-hydroxy aziridines, which after oxidation yields the desired N-protected 1,3-amino alcohol. nih.govresearchgate.net Another strategy is the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols, which provides 1,3-amino ethers. organic-chemistry.org A conceptually similar ring-opening of a 2-(hydroxymethyl)-1-(methoxymethyl)aziridine with a suitable nucleophile would also lead to a 1,3-amino alcohol derivative after deprotection.
| Aziridine Substrate | Reagent(s) | Product | Significance | Ref. |
| 1-(MOM)-aziridine | R₂CuLi | β-Alkylated amine | C-C bond formation | nih.gov |
| 1-(MOM)-aziridine | NaN₃ then H₂/Pd | β-Amino amine (1,2-diamine) | Precursor to complex amines | nih.gov |
| α-Hydroxy-1-(MOM)-aziridine | 1. Hydrosilylation 2. Oxidation | 1,3-Amino alcohol | Access to important synthons | nih.govresearchgate.net |
| 1-(MOM)-aziridine | Acid Anhydride / TBD catalyst | β-Amino ester | Mild and regioselective | mdpi.com |
This table summarizes methods for creating key biological scaffolds from aziridine precursors.
Chiral Amines via Asymmetric Hydrogenation
Chiral amines are ubiquitous in pharmaceuticals and natural products. nih.gov One of the most efficient methods for their synthesis is the asymmetric hydrogenation of prochiral imines, catalyzed by transition metal complexes with chiral ligands. nih.govrsc.org While this compound is not directly hydrogenated, it serves as a valuable precursor to the imines required for this transformation.
For example, the ring-opening of a chiral this compound can generate a chiral amine, which can then be used as a building block. Alternatively, the aziridine itself can be transformed into a cyclic imine. Asymmetric hydrogenation of these cyclic imines using catalysts, such as iridium complexes with chiral phosphine-oxazoline ligands, can produce chiral piperidines and related heterocycles with high enantioselectivity. nih.gov This approach is particularly valuable for synthesizing derivatives of biologically active alkaloids like nicotine. nih.gov The development of organocatalytic methods using BINOL-derived phosphoric acids and Hantzsch esters also provides a metal-free alternative for the asymmetric transfer hydrogenation of a wide range of imines. rsc.org
| Imine Substrate | Catalyst System | Product | Enantioselectivity | Ref. |
| Cyclic Imines (from aziridine precursors) | Ir-Phosphine-Oxazoline | Chiral Piperidines | Up to >99% ee | nih.gov |
| N-Aryl Imines | Ir-SimplePHOX | Chiral α-Aryl Amines | Up to 97% ee | nih.gov |
| Various Imines | Chiral Phosphoric Acid / Hantzsch Ester | Chiral Amines | Good to high ee | rsc.org |
This table showcases the utility of asymmetric hydrogenation for producing chiral amines from imine precursors, which can be derived from aziridines.
Application in Agrochemistry (e.g., S-Metolachlor)
This compound serves as a crucial intermediate in the synthesis of the chiral herbicide S-Metolachlor. arkat-usa.org This agrochemical is the (S)-enantiomer of metolachlor, a widely used herbicide for controlling annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton. nih.govnih.gov The synthesis of S-Metolachlor utilizing a 2-methoxymethylaziridine derivative highlights an efficient route that leverages chiral pool strategies to achieve high enantiopurity. arkat-usa.org
The significance of this application lies in the production of an enantiomerically pure herbicide. The herbicidal activity of metolachlor resides almost exclusively in the S-enantiomer, while the R-enantiomer is significantly less active. Therefore, the use of S-Metolachlor allows for a reduction in the total amount of herbicide applied to the environment, minimizing potential off-target effects and environmental impact while maintaining efficacy.
Table 1: Key Data on the Synthesis of S-Metolachlor via a 2-Methoxymethylaziridine Intermediate
| Parameter | Value | Reference |
| Starting Material | (R)-Epichlorohydrin | arkat-usa.org |
| Key Intermediate | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine | arkat-usa.org |
| Key Reaction Step | Reductive ring opening of the aziridine | arkat-usa.org |
| Final Product | (S)-Metolachlor | arkat-usa.org |
| Overall Yield | 50.8% | arkat-usa.org |
| Enantiopurity | >99% | arkat-usa.org |
Application in Pharmaceutical Synthesis
Aziridines, including derivatives like this compound, are valuable building blocks in pharmaceutical synthesis due to their high reactivity and ability to introduce nitrogen-containing functionalities into complex molecules. citedrive.comresearchgate.net The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions with a variety of nucleophiles, providing a versatile method for constructing larger, more complex molecular architectures found in many biologically active compounds. researchgate.netnih.gov
The utility of aziridines in medicinal chemistry is broad, with aziridine-containing compounds exhibiting a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. researchgate.netnih.gov They serve as precursors for the synthesis of various classes of pharmaceuticals. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not extensively documented in the provided search results, the general importance of the aziridine motif as a synthetic intermediate is well-established. citedrive.comresearchgate.net The principles of aziridine chemistry, particularly their role in stereoselective transformations, are fundamental to the synthesis of chiral drugs.
The reactivity of the aziridine ring allows for the introduction of amino groups and other functionalities with precise stereochemical control, which is critical for the efficacy and safety of many pharmaceuticals. The ability to functionalize the aziridine ring and subsequently open it in a regio- and stereoselective manner makes it a powerful tool for medicinal chemists in the discovery and development of new therapeutic agents. researchgate.net
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral aziridines have emerged as significant tools in asymmetric synthesis, functioning as both chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. scispace.comresearchgate.net Their rigid three-membered ring structure and the presence of a stereogenic nitrogen atom (in some cases) or adjacent stereocenters make them effective in inducing chirality in newly formed stereocenters.
Enantioselective Carbon-Carbon Bond Formation
This compound and related chiral aziridines can be employed to direct the enantioselective formation of carbon-carbon bonds. One notable application is in asymmetric aziridination reactions mediated by chiral sulfur ylides. nih.gov In these reactions, the chiral auxiliary on the sulfur ylide directs the approach of the methylene (B1212753) group to the imine, leading to the formation of an enantioenriched aziridine. This process constitutes a formal one-carbon insertion and is a powerful method for synthesizing chiral building blocks. nih.gov
The resulting chiral aziridines can then undergo further transformations, such as ring-opening reactions with carbon nucleophiles, to generate more complex chiral molecules with newly formed carbon-carbon bonds. The stereochemistry established in the aziridination step is transferred to the final product, demonstrating the utility of the aziridine as a chiral template.
Stereoselective Transformations in Complex Molecular Architectures
The rigid conformation of the aziridine ring allows it to exert significant steric influence on adjacent reacting centers, thereby controlling the stereoselectivity of transformations in the synthesis of complex molecules. scispace.com Chiral aziridines can be incorporated into a larger molecule and then subjected to reactions where the aziridine moiety directs the stereochemical course of bond formations or modifications at other positions within the molecule.
The predictable regio- and stereoselectivity of aziridine ring-opening reactions is a cornerstone of their application in complex synthesis. scispace.comnih.gov Depending on the nature of the nucleophile and the substituents on the aziridine ring, the ring can be opened at either of the two carbon atoms with high fidelity, leading to the formation of vicinal amino-functionalized products with well-defined stereochemistry. This control is crucial in the construction of natural products and other complex molecular architectures where multiple stereocenters need to be set with precision. nih.govmdpi.com
For instance, the stereoselective coordination of a chiral aziridine to a metal complex can influence the catalytic activity and stereoselectivity of reactions mediated by that complex. nih.gov This highlights the potential of chiral aziridines to act as ligands in asymmetric catalysis, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products.
Computational and Spectroscopic Investigation of 1 Methoxymethyl Aziridine
Theoretical Studies on Molecular Structure and Conformation
Theoretical investigations, combining experimental data with quantum-chemical calculations, have been instrumental in defining the three-dimensional structure and conformational preferences of 1-(methoxymethyl)aziridine.
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric parameters of molecules in their free state, devoid of intermolecular forces present in condensed phases. Experimental studies on this compound using GED have provided definitive data on its molecular structure. This analysis has confirmed the specific bond lengths and angles that characterize the molecule's equilibrium geometry in the gas phase. The data set of these geometric parameters is available in the Landolt-Börnstein database, which compiles structural data for free polyatomic molecules.
Below is a table summarizing key geometric parameters for a related compound, (fluoromethyl)dimethylamine, determined by GED, which illustrates the type of data obtained from such studies.
| Parameter | Value (rₐ distances, α angles) | 3σ Error Limits |
| N−CH₂F | 1.408 Å | 0.013 Å |
| N−CH₃ | 1.466 Å | 0.009 Å |
| C−F | 1.410 Å | 0.005 Å |
| (C−N−C)mean | 111.6° | 1.0° |
| N−C−F | 115.9° | 2.4° |
Quantum-chemical calculations, such as those using Density Functional Theory (DFT), complement experimental findings and offer a deeper understanding of the electronic effects influencing molecular conformation. For this compound, these calculations have been crucial in demonstrating the role of the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation over a sterically less hindered equatorial orientation.
In the case of this compound, theoretical studies have experimentally and theoretically proven that its equilibrium conformers are stabilized by two distinct anomeric interactions:
n(N) → σ(C–O):* An interaction involving the lone pair of electrons on the nitrogen atom (n(N)) and the antibonding orbital of the adjacent carbon-oxygen bond (σ*(C–O)).
n(O) → σ(C–N):* An interaction between a lone pair on the oxygen atom (n(O)) and the antibonding orbital of the carbon-nitrogen bond (σ*(C–N)).
These stabilizing hyperconjugative interactions dictate the preferred conformation of the methoxymethyl group relative to the aziridine (B145994) ring.
Mechanistic Insights from Computational Chemistry
Computational chemistry serves as a virtual laboratory for exploring the reactivity of molecules like this compound, providing insights into how reactions proceed and what factors control their outcomes.
A significant application of computational chemistry is the prediction of reaction selectivity. For aziridines, which can undergo nucleophilic attack at two different ring carbons, predicting the regioselectivity is crucial. Computational models can calculate the relative activation energies for attack at each site, thereby predicting the major product. Similarly, these methods can explain and predict stereoselectivity by comparing the energies of transition states leading to different stereoisomers. By analyzing the steric and electronic factors within the calculated transition state structures, researchers can understand why one stereochemical outcome is favored over another, which is invaluable for applications in asymmetric synthesis.
Advanced Spectroscopic Characterization Methods
While basic spectroscopic methods provide foundational structural information, advanced techniques are necessary to fully elucidate the complex structure and configuration of substituted aziridines. For N-substituted aziridines, techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are invaluable. Methods like COSY (Correlation Spectroscopy) and COLOC (Correlation spectroscopy for long-range couplings) can be used to unequivocally assign all ¹H and ¹³C chemical shifts and establish the relative configuration of the molecule.
Mass spectrometry (MS) provides another layer of structural information. Techniques like Fast Atom Bombardment (FAB) ionization have been used to study related structures, such as 1-(methoxymethyl)benzene derivatives. These studies can reveal specific fragmentation patterns; for example, in 4-methoxy-1-(methoxymethyl)benzene, FAB-MS showed hydride elimination specifically from the methylene (B1212753) group of the methoxymethyl moiety, a process not observed under standard electron ionization (EI) or chemical ionization (CI) conditions. Such detailed fragmentation analysis helps confirm the connectivity and structural features of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.
The key functional groups in this compound are the aziridine ring, the ether linkage (C-O-C), and the C-H bonds of the alkyl groups. The C-H stretching vibrations of the methylene and methyl groups are expected to appear in the region of 2850-3000 cm⁻¹. The C-N stretching vibration of the aziridine ring is predicted to be in the range of 1200-1250 cm⁻¹. The characteristic C-O-C stretching of the ether group is expected to produce a strong absorption band in the region of 1100-1150 cm⁻¹. The deformation or bending vibrations of the CH₂ groups are anticipated to be observed around 1450 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2950 - 3000 | C-H stretch | Aziridine ring |
| 2850 - 2960 | C-H stretch | CH₂ and CH₃ groups |
| ~1450 | C-H bend | CH₂ scissoring |
| ~1230 | C-N stretch | Aziridine ring |
| ~1120 | C-O-C stretch | Ether |
Mass Spectrometry (MS, HRMS) for Molecular Identity and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₄H₉NO), the molecular weight is 87.12 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion [M]⁺ would be observed, confirming the elemental composition.
The fragmentation of this compound upon electron ionization is expected to proceed through several pathways. A common fragmentation would be the loss of the methoxymethyl group, resulting in a fragment ion corresponding to the aziridine ring. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is also a likely fragmentation pathway. This could lead to the loss of a methoxy (B1213986) radical (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O). Cleavage of the aziridine ring itself can also occur, leading to various smaller fragment ions.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula |
| 87 | [M]⁺ | [C₄H₉NO]⁺ |
| 72 | [M - CH₃]⁺ | [C₃H₆NO]⁺ |
| 57 | [M - CH₂O]⁺ | [C₃H₇N]⁺ |
| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ |
| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ |
Future Directions and Emerging Trends in 1 Methoxymethyl Aziridine Research
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of aziridines often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The future of 1-(methoxymethyl)aziridine synthesis lies in the adoption of greener and more efficient methodologies that prioritize atom economy, energy efficiency, and operational safety.
Key emerging trends include:
Continuous-Flow Synthesis: Flow chemistry offers significant advantages over batch processing, including superior temperature control, enhanced safety for handling reactive intermediates, and the potential for automated, scalable production. thieme-connect.comnih.govacs.orgchemistryviews.org The application of flow reactors to the synthesis of this compound could enable safer handling of potentially unstable precursors and allow for precise control over reaction parameters to maximize yield and purity. thieme-connect.comresearchgate.net Telescoped flow processes, where the formation of the aziridine (B145994) is immediately followed by a subsequent reaction, could further enhance efficiency by minimizing isolation and purification steps. researchgate.net
Biocatalysis: The use of enzymes to catalyze chemical transformations is a cornerstone of green chemistry. Recently, the first enzymes capable of forming the aziridine ring in natural product biosynthesis have been identified and characterized. rsc.orgnih.gov Future research will likely focus on engineering "aziridination" enzymes, such as engineered variants of cytochrome P450, for the stereoselective synthesis of chiral N-alkoxyaziridines. nih.gov This biocatalytic approach could provide access to enantiomerically pure this compound derivatives under mild, aqueous conditions, representing a significant leap in sustainability.
Photo- and Electrocatalysis: Visible-light photocatalysis and electrochemistry are powerful tools for forging chemical bonds under mild conditions. nih.gov These methods avoid the need for harsh oxidants or reductants. Future methodologies could involve the photocatalytic transfer of a methoxymethylnitrene group to an alkene or the electrochemical cyclization of a suitable precursor to form the this compound ring, reducing reliance on traditional stoichiometric reagents. nih.govorganic-chemistry.org
Exploration of New Reactivity Manifolds
The reactivity of aziridines is dominated by ring-opening reactions that relieve their inherent ring strain (approx. 27 kcal/mol). nih.govacs.org However, the N-substituent dramatically influences the ease and outcome of these reactions. Unlike electron-withdrawing sulfonyl or acyl groups that "activate" the ring towards nucleophilic attack, the N-methoxymethyl group is less activating. This distinction suggests that this compound may exhibit unique reactivity and serve as a platform for exploring novel chemical transformations.
Future research is expected to focus on:
Regioselective Ring-Opening: The alkylative ring-opening of non-activated aziridines provides a route to N-alkylated amines. nih.govresearchgate.net A key area of future research will be to control the regioselectivity of nucleophilic attack on the 1-(methoxymethyl)aziridinium ion. nih.gov The ability to selectively cleave either the more or less substituted C-N bond by tuning the nucleophile and reaction conditions would greatly enhance the synthetic utility of this building block for creating complex amine scaffolds. frontiersin.orgfrontiersin.org
[3+2] Cycloaddition Reactions: Aziridines can serve as precursors to azomethine ylides, which are powerful 1,3-dipoles for [3+2] cycloaddition reactions to form five-membered rings like pyrrolidines. nih.govmdpi.com The thermal or photochemical ring-opening of this compound could generate a unique N-alkoxy azomethine ylide. The reactivity and selectivity of this ylide in cycloadditions with various dipolarophiles is a promising and underexplored area, with photocatalysis offering a particularly mild way to initiate such reactions. organic-chemistry.orgrsc.org
Rearrangements and Ring Expansions: The strained aziridine ring is primed for rearrangement reactions to form larger, more stable heterocycles. libretexts.orgmasterorganicchemistry.comyoutube.com Biocatalytic methods are emerging that can control the fate of highly reactive aziridinium (B1262131) ylide intermediates, favoring nih.govmdpi.com-Stevens rearrangement to form four-membered azetidines over other pathways. nih.govresearchgate.net Investigating the propensity of this compound to undergo novel rearrangement or ring-expansion reactions, perhaps triggered by Lewis acids or transition metals, could lead to new synthetic routes for valuable heterocyclic frameworks.
Advanced Applications in Medicinal and Agrochemical Synthesis
The aziridine motif is present in numerous biologically active natural products and pharmaceutical agents, where its high reactivity is often key to its mechanism of action. researchgate.net While no major drugs currently feature the this compound substructure, its potential as a versatile building block in medicinal and agrochemical research is significant.
Emerging applications are anticipated in:
Synthesis of Bioactive Amines: The primary value of this compound in synthesis is its ability to act as a precursor to stereodefined β-functionalized amines via ring-opening reactions. nih.gov These structures are privileged motifs in a vast array of pharmaceuticals and agrochemicals. The methoxymethyl group could serve as a stable protecting group that is carried through a synthetic sequence before a final deprotection step.
Drug Discovery Scaffolds: The unique three-dimensional shape and reactivity of the aziridine ring make it an attractive scaffold for fragment-based drug discovery. Incorporating the this compound core into screening libraries could lead to the identification of novel hits against challenging biological targets. Its derivatives could serve as cysteine protease inhibitors, or as antibacterial or anticancer agents.
Pro-drug and Linker Strategies: The methoxymethyl group is readily cleaved under acidic conditions. This property could be exploited in the design of pro-drugs, where a bioactive amine is masked as a this compound derivative to improve its pharmacokinetic properties. Upon reaching a target physiological environment (e.g., a tumor with lower pH), the aziridine could undergo ring-opening or the MOM-group could be cleaved, releasing the active agent.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation has become an indispensable tool in modern chemical research. For a relatively understudied molecule like this compound, this integrated approach will be crucial for rapidly advancing our understanding of its fundamental properties and reactivity.
Future research will heavily rely on:
Mechanistic Elucidation: Density Functional Theory (DFT) and other high-level ab initio methods can be used to map the potential energy surfaces of reactions involving this compound. acs.org This allows for the detailed investigation of reaction mechanisms, such as the concerted versus stepwise nature of cycloadditions or the transition states of ring-opening reactions. acs.orgnih.gov Such studies can explain experimentally observed regioselectivity and stereoselectivity and guide the optimization of reaction conditions. mdpi.comrsc.org
Predictive Modeling: Computational chemistry can predict key molecular properties before a single experiment is run. For this compound, this includes calculating the energy barrier to nitrogen inversion, predicting its reactivity towards different classes of nucleophiles, and identifying the most likely reaction pathways. mdpi.comacs.org This predictive power can save significant time and resources by focusing experimental efforts on the most promising avenues.
Rational Catalyst Design: As discussed in the next section, this compound has potential as a precursor to chiral catalysts. Computational modeling can be used to design these catalysts in silico, predicting how modifications to the aziridine scaffold will affect the steric and electronic environment of a metal center and, consequently, the enantioselectivity of the catalyzed reaction.
Design of New Chiral Aziridine Catalysts and Auxiliaries
Chiral aziridines are valuable tools in asymmetric synthesis, where they can impart stereochemical control either as part of a catalyst or as a covalently attached auxiliary group. organic-chemistry.org The development of novel chiral ligands and auxiliaries derived from this compound represents a significant growth area.
Chiral Ligands for Asymmetric Catalysis: Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric reactions. tcichemicals.comnih.govsigmaaldrich.com There is a growing interest in P-chirogenic phosphines, where the phosphorus atom itself is a stereocenter. nih.gov Optically pure this compound derivatives could serve as excellent precursors for new classes of P-chiral phosphine ligands. mdpi.com The aziridine backbone provides a rigid scaffold, and the N-methoxymethyl group could influence the electronic properties of the ligand or serve as a synthetic handle for further modification.
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction on a substrate. organic-chemistry.org After the reaction, the auxiliary is removed. A chiral this compound moiety could potentially be attached to a substrate to direct diastereoselective reactions. Its subsequent removal via a ring-opening reaction would not only cleave the auxiliary but also install a new functionalized amine, adding to the efficiency of the synthetic sequence.
Organocatalysis: Beyond metal-based systems, chiral aziridines themselves can act as organocatalysts. For example, chiral aziridine-phosphines have been shown to be highly effective organocatalysts for asymmetric Rauhut–Currier reactions. mdpi.com The development of this compound-based organocatalysts is a nascent but promising field that could lead to new, metal-free asymmetric transformations.
Q & A
What are the most reliable synthetic routes for preparing 1-(methoxymethyl)aziridine, and how do reaction conditions influence stereochemical outcomes?
Basic Research Question
The synthesis of this compound derivatives typically involves nucleophilic substitution of 2-(bromomethyl)aziridine precursors. For example, sodium methoxide in methanol under reflux (15 hours) enables the substitution of bromine with a methoxymethyl group, yielding this compound with high regioselectivity . Stereochemical control requires careful selection of protecting groups and reaction media. In cases involving chiral aziridines, enantiopure sulfonamides or phosphonate derivatives (e.g., Darzens reaction with LiHMDS) have been used to achieve >90% enantiomeric excess, as demonstrated in aziridine 2-phosphonate syntheses .
How can regioselective ring-opening of this compound be achieved, and what analytical methods validate the reaction pathways?
Advanced Research Question
Regioselective ring-opening of non-activated aziridines like this compound is highly dependent on reaction conditions. Microwave-assisted treatment with LiAlH₄ at 130–160°C produces distinct products:
- 130°C : Hydride attack at the less substituted carbon yields β-methoxyamines (e.g., 12a/12b, 79–90% yield) via SN2 mechanisms.
- 160°C : Methoxy group replacement followed by hydride-mediated ring-opening generates isopropylamines (e.g., compound 2).
NMR and IR spectroscopy are critical for tracking intermediates like 2-methylaziridines, while mass spectrometry confirms elemental compositions . Computational studies (DFT) may further elucidate transition states for competing pathways.
What are the key challenges in characterizing this compound derivatives, and how can contradictory spectral data be resolved?
Basic Research Question
Aziridines exhibit complex NMR splitting patterns due to ring strain and restricted rotation. For this compound, ¹H-NMR signals for the aziridine protons appear as multiplet clusters at δ 1.8–2.5 ppm, while the methoxymethyl group resonates as a singlet at δ 3.3–3.5 ppm . Contradictions in NOESY or COSY data (e.g., unexpected coupling) may arise from conformational flexibility or impurities. Purification via silica gel chromatography (hexane/ethyl acetate) and comparison with synthesized standards (e.g., 2-(acetoxymethyl)aziridines ) are recommended to validate structural assignments.
How do electronic and steric effects of the methoxymethyl group influence the reactivity of this compound in nucleophilic ring-opening reactions?
Advanced Research Question
The methoxymethyl substituent acts as an electron-donating group, stabilizing the aziridine ring against electrophilic attack but enhancing susceptibility to nucleophilic ring-opening. Steric hindrance from the substituent directs nucleophiles (e.g., LiAlH₄, organometallics) toward the less substituted carbon. For example, in reactions with thiols, the methoxymethyl group reduces ring strain, favoring SN2 mechanisms over SN1 pathways (unlike 2,2-dimethylaziridines, which undergo carbonium-ion-mediated hydrolysis ). Kinetic studies using HPLC or in-situ IR can quantify these effects .
What biological activities have been reported for aziridine derivatives, and how can this compound be optimized for pharmacological applications?
Advanced Research Question
Aziridines are explored as alkylating agents in anticancer therapies due to their DNA crosslinking potential. While this compound itself lacks direct pharmacological data, structurally related compounds (e.g., 3-arylaziridine-2-phosphonates) show antitumor activity in vitro . Optimization strategies include:
- Functionalization : Introducing phosphonate or sulfonamide groups to enhance water solubility.
- Prodrug design : Masking the aziridine ring with enzymatically cleavable groups (e.g., esters) to reduce off-target toxicity.
Biological assays (e.g., MTT for cytotoxicity) paired with SAR studies are essential for iterative design .
How can computational chemistry aid in predicting the stability and reaction pathways of this compound derivatives?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) reliably predict aziridine ring strain (≈24–27 kcal/mol) and transition-state geometries for ring-opening. For this compound, computational models can:
- Simulate regioselectivity in nucleophilic attacks by comparing activation energies for C-2 vs. C-3 ring-opening.
- Predict stability under physiological conditions (pH 7.4, 37°C) by modeling hydrolysis rates.
Validation requires correlation with experimental kinetic data (e.g., Arrhenius plots from GC-MS monitoring ).
What are the limitations of current synthetic methods for this compound, and how can they be addressed?
Basic Research Question
Key limitations include:
- Low yields in polar solvents : Methanol/water mixtures promote hydrolysis. Solution: Use aprotic solvents (e.g., DMSO) and controlled temperatures (<50°C) .
- Side reactions with strong bases : Deprotonation at the aziridine nitrogen leads to polymerization. Mitigation: Employ mild bases (e.g., NaHCO₃) and inert atmospheres .
Advanced purification techniques (e.g., preparative HPLC) and flow chemistry setups can improve scalability .
How does the methoxymethyl group affect the aziridine ring’s electronic properties compared to other substituents?
Advanced Research Question
The methoxymethyl group increases electron density at the nitrogen atom via inductive effects, reducing the ring’s electrophilicity. Comparative studies with 2-(bromomethyl)aziridine show:
- Lower reactivity toward soft nucleophiles (e.g., thiols) due to decreased electrophilicity.
- Enhanced stability in acidic conditions : Protonation at nitrogen is less favorable than in unsubstituted aziridines.
Electrochemical methods (cyclic voltammetry) and NBO analysis quantify these electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
